N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-13(12-3-8-23-10-12)18-5-1-11(2-6-18)9-17-15(22)19-7-4-16-14(19)21/h3,8,10-11H,1-2,4-7,9H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXKDSMGFUVVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride. This intermediate is then reacted with piperidin-4-ylmethylamine to form the corresponding amide. The final step involves the cyclization of the intermediate with 2-oxoimidazolidine-1-carboxylic acid under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Furan vs.
- Imidazolidinone vs. Amide/Esters: The 2-oxoimidazolidine-1-carboxamide may enhance hydrogen-bonding interactions compared to simpler amides (e.g., fentanyl derivatives), favoring protease or kinase binding .
Pharmacological and Physicochemical Properties
- Lipophilicity : The furan and carboxamide groups likely reduce logP compared to highly lipophilic fentanyl analogs (e.g., para-methylfentanyl, logP ~3.5–4.5), which could lower blood-brain barrier penetration and reduce central nervous system activity .
- Metabolic Stability: The imidazolidinone ring may resist enzymatic degradation better than ester-containing compounds (e.g., acetyl fentanyl derivatives), suggesting improved pharmacokinetics .
Hypothesized Structure-Activity Relationships (SAR)
- Piperidine Substitution: The 1-(furan-3-carbonyl) group replaces the phenethyl moiety critical for opioid receptor binding in fentanyls, likely redirecting activity toward non-opioid targets .
- 4-Position Flexibility : The methylene spacer in the 4-(2-oxoimidazolidine-1-carboxamidomethyl) group may allow better conformational flexibility for target engagement compared to rigid aromatic systems in Goxalapladib .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical intermediates in the preparation of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Piperidine derivatization : Functionalization of the piperidine ring at the 4-position with a methyl group.
Furan-3-carbonyl coupling : Introduction of the furan-3-carbonyl moiety via amidation or nucleophilic substitution.
Imidazolidine carboxamide formation : Reaction of the intermediate with a carboxamide precursor under coupling agents (e.g., EDC/HOBt) .
- Optimization : Temperature control (0–25°C), solvent selection (THF or DCM), and catalyst use (triethylamine) are critical for yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirms amide bond formation and piperidine/furan connectivity (e.g., δ 7.4–8.1 ppm for aromatic protons) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 375.3) .
- X-ray crystallography : Resolves bond angles and stereochemistry of the piperidine ring .
Q. What in vitro assays are recommended for initial biological screening?
- Approach :
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors .
- Receptor binding studies : Use radioligand displacement assays targeting GPCRs or ion channels .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling of the imidazolidine moiety?
- Experimental design :
- DoE (Design of Experiments) : Vary temperature (20–40°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal parameters.
- In situ monitoring : Use TLC or HPLC to track intermediate stability and prevent side reactions (e.g., hydrolysis) .
- Case study : Substituting DMF with THF increased yields from 45% to 68% by reducing carboxamide decomposition .
Q. How can contradictory data on the compound’s biological activity across assays be resolved?
- Analysis framework :
Assay validation : Confirm target specificity using CRISPR-KO cell lines to rule off-target effects.
Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl vs. chlorobenzyl substituents) to identify pharmacophore requirements .
Solubility/purity : Re-evaluate DMSO stock solutions via LC-MS to exclude batch variability .
- Example : A 2023 study attributed discrepancies in IC50 values (1–10 µM) to variations in serum protein binding across assay buffers .
Q. What computational strategies predict the compound’s binding mode to therapeutic targets?
- Methods :
- Molecular docking : Use AutoDock Vina with crystal structures of CGRP receptors or kinases to map interactions (e.g., hydrogen bonding with Lys214) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
